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Compound of Interest

Compound Name: CME-carbodiimide

Cat. No.: B7799692 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing N-Cyclohexyl-N'-(2-

morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-carbodiimide or CMC) for the

covalent labeling of nucleic acids. This method is particularly valuable for RNA structural

analysis, detection of modified nucleosides, and the preparation of nucleic acid probes for

various molecular biology applications.

Introduction to CME-Carbodiimide Labeling
CME-carbodiimide is a water-soluble carbodiimide that selectively reacts with the Watson-

Crick face of unpaired uracil (U) and guanine (G) residues in RNA. The reaction forms a stable

covalent adduct, effectively "labeling" these accessible nucleotides. This principle is widely

exploited for:

RNA Structure Probing: Identifying single-stranded regions and flexible domains within an

RNA molecule.

Detection of Pseudouridine (Ψ): CME-carbodiimide reacts with pseudouridine, and the

resulting adduct can be detected as a stop during reverse transcription, enabling the

mapping of this important RNA modification.
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Nucleic Acid Immobilization: Covalently attaching nucleic acids to solid supports for

applications like microarrays.

A related and often used carbodiimide is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

which functions similarly to CME-carbodiimide and is also discussed in these protocols.

Mechanism of Action
CME-carbodiimide activates the N3 position of uracil and the N1 position of guanine in single-

stranded RNA, leading to the formation of a stable adduct.[1] Under mildly basic conditions, the

deprotonated nitrogen of the nucleobase attacks the electrophilic carbon atom of the

carbodiimide, resulting in a guanidinium adduct.[1] This modification can be detected by

various methods, including primer extension analysis, where the adduct causes the reverse

transcriptase to stall, or by next-generation sequencing approaches.

Quantitative Data Summary
While precise, absolute labeling efficiencies are highly dependent on the specific nucleic acid

sequence, its secondary and tertiary structure, and the reaction conditions, the following table

summarizes key quantitative parameters and observations from the literature. It is important to

note that direct, comprehensive quantitative data on labeling efficiency for CME-carbodiimide
is not extensively published. The provided data is based on related carbodiimides like EDC and

qualitative observations for CMC.
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Parameter
Value/Observa
tion

Conditions Application Reference

Relative

Reactivity

EDC has an

apparent rate

constant ~23-fold

lower than CMC

in vitro.

Gel shift assay

with a

fluorescently

labeled RNA

oligonucleotide.

RNA Structure

Probing
[2]

Concentration

Range (in vitro)

CMC: 10 mM -

30 mM; EDC:

100 mM - 300

mM

Borate reaction

buffer, 25°C for

20 min.

RNA Structure

Probing
[1]

Concentration

Range (in cell)

CMC: 10 mM -

90 mM; EDC:

100 mM - 1500

mM

Borate reaction

buffer, 30 min at

25°C.

In-cell RNA

Probing
[1]

Detection

Sensitivity

25-50 fold

increase in

detection of

small RNAs

(siRNA, miRNA,

piRNA) on

Northern blots

with EDC cross-

linking compared

to UV cross-

linking.

EDC-mediated

cross-linking to

nylon

membranes.

Northern Blotting

Pseudouridine

Labeling

CMC

concentrations of

0.2 M to 0.4 M

have been used

successfully.

In vitro treatment

of isolated RNA.
Pseudo-Seq
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Protocol for In Vitro RNA Structure Probing with CME-
Carbodiimide
This protocol is designed for probing the structure of an in vitro transcribed RNA.

Materials:

Purified RNA transcript

CME-Carbodiimide (CMC) or EDC

Borate Reaction Buffer (50 mM Na₂B₄O₇ pH 8.0, 100 mM KCl, 5 mM MgCl₂)

Nuclease-free water

Sodium acetate (3 M, pH 5.2)

Ethanol (100% and 70%, ice-cold)

Glycogen (molecular biology grade)

Procedure:

RNA Refolding: In a sterile microcentrifuge tube, dilute 2.5 µM of your RNA in borate reaction

buffer to a final volume of 20 µL.

Incubate at 37°C for 10 minutes to allow the RNA to adopt its native conformation.

Cool the tube briefly to room temperature.

Carbodiimide Treatment: Prepare a fresh solution of 30 mM CMC (or 300 mM EDC) in

nuclease-free water.

Add 10 µL of the 3x carbodiimide solution (or nuclease-free water for the no-treatment

control) to the RNA sample.

Vortex briefly to mix and incubate at 25°C for 20 minutes.[1]
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Quenching and Purification: To quench the reaction, add 5 µL of 3 M sodium acetate (pH

5.2).

Add 1 µL of glycogen and 150 µL of ice-cold 100% ethanol.

Vortex and incubate at -80°C for at least 30 minutes to precipitate the RNA.

Centrifuge at maximum speed (>14,000 x g) for 30 minutes at 4°C.

Carefully aspirate the supernatant without disturbing the RNA pellet.

Wash the pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at maximum speed for 5 minutes at 4°C.

Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.

Resuspend the RNA pellet in a suitable volume of nuclease-free water.

The labeled RNA is now ready for downstream analysis, such as reverse transcription and

primer extension.

Protocol for Pseudouridine (Ψ) Labeling in RNA
(Pseudo-Seq)
This protocol is adapted for the specific labeling of pseudouridine residues.

Materials:

Total RNA or purified RNA of interest

N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

Reaction Buffer (e.g., 50 mM Bicine, pH 8.3, 1 M NaCl, 4 mM EDTA)

Sodium Carbonate Buffer (50 mM, pH 10.4)

Nuclease-free water
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Ethanol precipitation reagents (as in Protocol 4.1)

Procedure:

RNA Denaturation: Resuspend up to 20 µg of RNA in 10 µL of nuclease-free water. Denature

at 95°C for 2 minutes and then place on ice.

CMC Modification: Add 10 µL of 2x Reaction Buffer and 1.3 mg of solid CMC (freshly

weighed). Vortex to dissolve.

Incubate at 37°C for 20 minutes.

Purification: Purify the RNA by ethanol precipitation as described in Protocol 4.1.

Alkaline Treatment for Specificity: Resuspend the CMC-treated RNA in 20 µL of 50 mM

sodium carbonate buffer (pH 10.4).

Incubate at 37°C for 4 hours. This step removes the CMC adducts from U and G, but not

from Ψ.

Final Purification: Purify the RNA again by ethanol precipitation.

The resulting RNA will have CMC adducts specifically at pseudouridine sites, which can be

identified as reverse transcriptase stops.

Visualizations
Experimental Workflow for In Vitro RNA Labeling

RNA Preparation Labeling Reaction Purification Downstream Analysis

Purified RNA Transcript Refolding in
Borate Buffer Add CME-Carbodiimide Incubate at 25°C Quench Reaction Ethanol Precipitation Wash and Dry Pellet Resuspend in Water Reverse Transcription,

Primer Extension, etc.

Click to download full resolution via product page

Caption: Workflow for in vitro RNA labeling with CME-carbodiimide.
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Chemical Reaction of CME-Carbodiimide with Uracil

Reactants
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Uracil (in ssRNA)
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 Nucleophilic Attack 

CME-Carbodiimide

Click to download full resolution via product page

Caption: Simplified reaction of CME-carbodiimide with an unpaired uracil residue.

Applications in Drug Development and Signaling
Pathway Analysis
While direct applications of CME-carbodiimide labeled nucleic acids in elucidating entire

signaling pathways are not extensively documented, the technique offers significant potential in

this area.

RNA-Protein Interaction Footprinting: Many signaling pathways involve RNA-binding proteins

(RBPs) that regulate the stability, localization, or translation of specific mRNAs. CME-
carbodiimide footprinting can be used to map the binding sites of these RBPs on their

target RNAs. By comparing the modification pattern of an RNA in the presence and absence

of a specific RBP, the regions protected by the protein can be identified. This can provide

insights into how signaling events modulate RBP-RNA interactions. For instance, a signaling

cascade might induce a post-translational modification on an RBP, altering its footprint on a

target mRNA and subsequently affecting its translation.
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Probing Conformational Changes in Response to Signaling: Cellular signaling events can

induce conformational changes in non-coding RNAs (e.g., lncRNAs, miRNAs) or

riboswitches, altering their function. In-cell CME-carbodiimide probing can be employed to

detect such structural rearrangements in response to specific stimuli or inhibitors related to a

signaling pathway.

Development of RNA-based Therapeutics: Understanding the accessible regions of a target

RNA is crucial for the design of antisense oligonucleotides or siRNAs. CME-carbodiimide
mapping can guide the design of such therapeutic molecules to target single-stranded,

functionally important regions of pathogenic RNAs.

While CME-carbodiimide is a powerful tool for studying RNA structure and interactions, its

application to dissecting complex signaling networks is an emerging area with considerable

promise for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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